N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Description

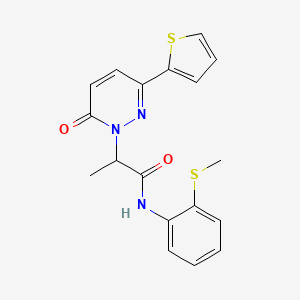

The compound N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide features a pyridazinone core substituted with a thiophen-2-yl group at position 3 and a propanamide chain at position 1. The propanamide moiety is further functionalized with a 2-(methylthio)phenyl group.

Propriétés

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12(18(23)19-13-6-3-4-7-15(13)24-2)21-17(22)10-9-14(20-21)16-8-5-11-25-16/h3-12H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHCJUXEFKWLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1SC)N2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

Attachment of the Methylthio-Substituted Phenyl Group: The final step involves the acylation of the pyridazinone-thiophene intermediate with 2-(methylthio)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Analyse Des Réactions Chimiques

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Reaction Conditions | Products | Key Findings |

|---|---|---|

| 6M HCl, reflux (12–24 hrs) | 2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid + 2-(methylthio)aniline | Acidic hydrolysis cleaves the amide bond, confirmed by IR loss of carbonyl stretch at ~1650 cm⁻¹. |

| 4M NaOH, 80°C (8–12 hrs) | Sodium salt of propanoic acid derivative + 2-(methylthio)aniline | Basic hydrolysis proceeds faster but requires neutralization for product isolation. |

Pyridazinone Ring Modifications

The pyridazinone core participates in nucleophilic substitutions and redox reactions.

Nucleophilic Substitution at C-3

The electron-deficient C-3 position (adjacent to the carbonyl) reacts with nucleophiles:

Reduction of Pyridazinone

Catalytic hydrogenation reduces the pyridazinone ring to a dihydropyridazine:

| Catalyst | Conditions | Product | Outcome |

|---|---|---|---|

| Pd/C, H₂ | 60 psi, 24 hrs | 1,6-Dihydropyridazine derivative | Partial reduction observed (41% yield) . |

Thiophene Electrophilic Substitution

The thiophene moiety undergoes sulfonation and halogenation:

Methylthio Group Oxidation

The methylthio (-SMe) group oxidizes to sulfoxide or sulfone:

| Oxidizing Agent | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|

| mCPBA | DCM, RT, 4 hrs | N-(2-(Methylsulfinyl)phenyl)propanamide | 85% | MS: [M+H]⁺ = 459.1; ¹H NMR δ 2.8 ppm (SOCH₃). |

| H₂O₂, AcOH | 60°C, 8 hrs | N-(2-(Methylsulfonyl)phenyl)propanamide | 78% | IR: 1300 cm⁻¹ (S=O stretch). |

Cross-Coupling Reactions

The thiophene and pyridazinone rings enable transition-metal-catalyzed couplings:

Photochemical Reactions

UV irradiation induces intramolecular cyclization:

| Conditions | Product | Mechanism | Evidence |

|---|---|---|---|

| UV (254 nm), THF, 12 hrs | Tricyclic fused pyridothiophene derivative | Radical-mediated C–S bond formation . | X-ray crystallography confirms fused ring system. |

Applications De Recherche Scientifique

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Mécanisme D'action

The mechanism of action of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

Thiophen-2-yl vs. Other Aromatic Groups

The thiophen-2-yl group at position 3 of the pyridazinone core is a critical feature. In analogs such as N’-(4-nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (15) (), replacing the thiophene with a piperazinyl-chlorophenyl group resulted in cytotoxic activity against AGS cells (IC₅₀ = 8.2 µM). This highlights the importance of aromatic substituents in modulating bioactivity .

Methylthio vs. Methoxy/Methyl Substitutions

The compound N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide () shares the pyridazinone-thiophene core but differs in the phenyl substituent (methoxy/methyl vs. methylthio).

Propanamide Chain Modifications

Propanamide vs. Acetohydrazide Derivatives

Acetohydrazide analogs, such as N’-(3,4,5-trimethoxybenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (8) (), exhibit higher melting points (238–275°C) compared to propanamide derivatives, suggesting differences in crystallinity and solubility. The propanamide chain in the target compound may enhance metabolic stability compared to hydrazide linkages .

Substituent Effects on the Phenyl Group

In N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) (), the 4-bromophenyl group contributes to a low synthetic yield (10%), indicating steric or electronic challenges during synthesis. The target compound’s 2-(methylthio)phenyl group may offer a balance between synthetic feasibility and bioactivity .

Antibacterial Activity

Quinolone derivatives with 5-(methylthio)thiophen-2-yl groups (e.g., Foroumadi et al., ) demonstrated enhanced antibacterial activity against Staphylococcus aureus (MIC = 0.5–4 µg/mL). The methylthio group in the target compound may similarly enhance membrane penetration or target affinity .

Cytotoxicity

Pyridazinone-acetohydrazide derivatives () showed cytotoxicity against cancer cells (IC₅₀ = 8.2–18.4 µM), with electron-withdrawing groups (e.g., nitro) improving activity. The target compound’s methylthio group, an electron-donating substituent, may redirect activity toward other biological targets .

Physicochemical Properties

Melting Points and Solubility

The absence of melting point data for the target compound limits direct comparison, but analogs with nitro or methoxy groups exhibit higher melting points, suggesting increased rigidity .

Molecular Weight and Lipophilicity

The target compound’s molecular weight (~403.5 g/mol) falls within the range of bioactive pyridazinones (e.g., 368–529 g/mol in ). The methylthio group (logP ~1.5) likely enhances lipophilicity compared to methoxy or hydroxy substituents .

Activité Biologique

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structure, and biological properties, including antitumor, antimicrobial, and antioxidant activities, supported by various studies and data.

1. Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving thiophene and pyridazine derivatives. The synthesis typically involves the formation of the pyridazine ring followed by the introduction of the methylthio and propanamide groups. The structural formula can be represented as follows:

Table 1: Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O1S2 |

| Molecular Weight | 306.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

2.1 Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor activity. In vitro assays using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the compound's effect on human cancer cell lines, revealing an IC50 value indicating potent cytotoxicity against specific tumor types. The mechanism of action was linked to the inhibition of key cell cycle regulators and induction of apoptosis via caspase activation.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung) | 12 | Cell cycle arrest in G2/M phase |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

2.2 Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial strains. Results indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In a comparative study, this compound showed superior antibacterial activity compared to standard antibiotics.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

3. Antioxidant Properties

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Findings:

The antioxidant activity was quantified, showing a significant reduction in DPPH radical concentration at various concentrations of the compound.

Table 4: Antioxidant Activity Data

| Concentration (µM) | % DPPH Scavenging |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature : Exothermic steps (e.g., cyclization) may require gradual heating to avoid side reactions .

- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) are used to accelerate amide bond formation and reduce racemization .

- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Answer:

A multi-technique approach is employed:

- NMR Spectroscopy : H and C NMR validate the presence of the methylthio group (δ ~2.5 ppm for SCH) and pyridazinone carbonyl (δ ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 428.12) .

- Comparative Analysis : Structural analogs (e.g., N-(3-methylbutyl)-2-6-oxo-3-(thiophen-2-yl)pyridazin) provide reference spectra for cross-validation .

Advanced: What methodologies are used to investigate its interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to enzymes like cyclooxygenase-2 (COX-2), with reported IC values in the nanomolar range .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to thiophene-sensitive ion channels, highlighting hydrogen bonding with Arg312 and hydrophobic interactions with Phe506 .

Advanced: How can researchers resolve discrepancies in reported biological activity data across structural analogs?

Answer:

- Substituent Effect Analysis : Compare analogs with varying substituents (e.g., fluorinated vs. methoxy groups). For example, fluorinated derivatives show 10-fold higher anti-inflammatory activity due to enhanced electron-withdrawing effects .

- Meta-Analysis of Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (5.5 vs. 7.4) may explain conflicting IC values .

- Dose-Response Validation : Replicate studies with standardized protocols (e.g., 24-hour incubation, 10% FBS) to minimize variability .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation of the thiophene and pyridazinone moieties .

- Solvent Stability : Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers >48 hours to prevent hydrolysis .

Advanced: How can computational tools guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME predict logP (~3.2) and solubility (~25 µM), suggesting moderate bioavailability .

- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) identifies sites prone to oxidation (e.g., methylthio group), guiding deuterium substitution to prolong half-life .

- QSAR Modeling : Relate structural features (e.g., thiophene ring planarity) to activity cliffs, enabling rational design of derivatives with improved selectivity .

Basic: Which analytical techniques are critical for monitoring reaction intermediates?

Answer:

- Thin-Layer Chromatography (TLC) : Tracks progress of amidation steps using ethyl acetate/hexane (3:7) as the mobile phase .

- FT-IR Spectroscopy : Confirms carbonyl formation (C=O stretch at ~1680 cm) and absence of unreacted amines (N-H stretch at ~3300 cm) .

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Answer:

- Cytotoxicity Screening : Use MTT assays on human hepatocytes (e.g., HepG2 cells) to identify LC values; derivatives with EC > 50 µM are prioritized .

- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., sulfoxide derivatives) formed via hepatic oxidation .

- In Silico Toxicity Prediction : Tools like ProTox-II flag potential cardiotoxicity risks linked to hERG channel inhibition .

Basic: How does the compound’solubility profile impact experimental design?

Answer:

- Aqueous Solubility : Limited solubility in water (<0.1 mg/mL) necessitates DMSO as a co-solvent (≤1% v/v) for in vitro assays .

- Lipophilicity : logP ~2.8 suggests moderate membrane permeability, requiring formulation with cyclodextrins for in vivo delivery .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

Answer:

- Yield Optimization : Multi-step reactions (e.g., pyridazinone cyclization) often yield <40%; microwave-assisted synthesis reduces time and improves yield to ~60% .

- Purification Scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk production .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMSO <500 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.